3,5-Dichloro-2-methylthioanisole
Overview
Description
3,5-Dichloro-2-methylthioanisole is a chemical compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 g/mol . It is a product of the Biosynth brand .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-methylthioanisole consists of a sulfur atom bonded to a methyl group and a benzene ring. The benzene ring is substituted with two chlorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dichloro-2-methylthioanisole are not available, thioanisole, a related compound, undergoes several reactions. Alkyllithium reagents deprotonate thioanisole at the methyl group to afford C6H5SCH2Li, a strong nucleophile that can be alkylated to form more complex chains and structures .Physical And Chemical Properties Analysis
3,5-Dichloro-2-methylthioanisole has a molecular weight of 207.12 g/mol and a molecular formula of C8H8Cl2S .Scientific Research Applications
Photofragmentation Dynamics in Solution
The photodissociation dynamics of p-methylthioanisole derivatives have been studied using subpicosecond time-resolved broadband infrared spectroscopy. These studies focus on understanding the S-Me bond fission following photoexcitation, providing insights into the solution-phase dynamics and the potential application of these dynamics in understanding chemical reactions at the molecular level (Murdock et al., 2012).
Corrosion Inhibition
Research on triazole derivatives, which are structurally similar to 3,5-Dichloro-2-methylthioanisole, has shown significant potential in corrosion inhibition, especially for mild steel in acidic media. These studies offer insights into the applications of similar compounds in protecting metals from corrosion, highlighting the importance of understanding the adsorption mechanisms and the effectiveness of different derivatives (Bentiss et al., 2007).
Synthesis of Novel Compounds
The synthesis and evaluation of novel compounds with potential anti-tumor activities have been explored, demonstrating the relevance of structurally similar compounds to 3,5-Dichloro-2-methylthioanisole in the development of new therapeutic agents. This research underlines the importance of chemical synthesis in creating compounds that can be evaluated for their biological activities, including anti-tumor properties (Safari et al., 2020).
Environmental Applications
The degradation of pesticides using N-doped TiO2 under solar radiation highlights the potential environmental applications of similar compounds. This research points towards the use of advanced materials and methods for the photodegradation of harmful chemicals in water, contributing to the field of environmental remediation (Senthilnathan & Philip, 2011).
properties
IUPAC Name |
1,5-dichloro-2-methyl-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCMJFNINYQWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylthioanisole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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